KR-12 (human)
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Overview
Description
KR-12 is the smallest fragment of the human antimicrobial peptide cathelicidin, also known as LL-37. This peptide has garnered significant attention due to its potent antimicrobial properties and low toxicity against human cells. KR-12 retains the antimicrobial activity of LL-37 and is considered a promising candidate for various applications, including the treatment of infections and as a cosmetic preservative .
Preparation Methods
KR-12 can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and OxymaPure to facilitate peptide bond formation. After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
KR-12 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of KR-12 can lead to the formation of disulfide bonds, enhancing its stability and antimicrobial activity .
Scientific Research Applications
KR-12 has a wide range of scientific research applications:
Chemistry: KR-12 is used as a model peptide for studying peptide synthesis and structure-activity relationships.
Biology: It is employed in research on antimicrobial peptides and their mechanisms of action.
Medicine: KR-12 shows potential in treating infections, particularly those caused by drug-resistant bacteria. .
Mechanism of Action
KR-12 exerts its antimicrobial effects by disrupting bacterial cell membranes. The peptide adopts an amphipathic helical conformation, allowing it to interact with and insert into the lipid bilayer of bacterial membranes. This interaction leads to membrane destabilization and cell lysis. KR-12 also activates the transcription of bone morphogenetic protein 2 (BMP2), a key gene in the BMP/SMAD pathway, promoting osteogenic differentiation .
Comparison with Similar Compounds
KR-12 is compared with other antimicrobial peptides derived from LL-37, such as KR-8 and RIK-10. These peptides are shorter than KR-12 but retain antimicrobial activity. Compared to LL-37, KR-12 is appealing due to its small size, lack of toxicity, and narrow-spectrum antimicrobial activity. Various KR-12 peptides have been engineered to enhance peptide activity and stability through amino acid substitution, end capping, hybridization, conjugation, sidechain stapling, and backbone macrocyclization .
KR-12 stands out due to its balance of antimicrobial potency and low toxicity, making it a unique and valuable compound in both research and practical applications.
Biological Activity
KR-12 is a truncated antimicrobial peptide derived from the human cathelicidin LL-37, known for its significant role in innate immunity. This article explores the biological activity of KR-12, focusing on its antimicrobial properties, structure-activity relationships, and recent advancements in its modification to enhance efficacy.
Overview of KR-12
KR-12 is recognized as the smallest active fragment of LL-37, exhibiting potent activity against certain Gram-negative bacteria while showing limited effectiveness against Gram-positive strains. Its mechanism involves disrupting bacterial membranes, which is a common action among cationic antimicrobial peptides.
Spectrum of Activity
KR-12 has demonstrated selective antimicrobial activity primarily against:
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
- Fungi : Candida albicans
However, it shows minimal activity against Gram-positive bacteria such as Staphylococcus aureus .
The mechanism of action for KR-12 involves:
- Membrane Disruption : KR-12 interacts with anionic lipids in bacterial membranes, leading to membrane permeabilization and cell death.
- Peptide Structure : The peptide adopts an alpha-helical conformation upon binding to membranes, which is crucial for its activity. Mutations in specific residues can significantly alter its potency .
Structure-Activity Relationships
Recent studies have utilized alanine scanning to identify crucial amino acids within KR-12 that contribute to its antimicrobial function. Key findings include:
- Basic Residues : Mutants such as R23A and K25A exhibited enhanced bactericidal activity compared to wild-type KR-12.
- Hydrophobicity vs. Charge : The balance between hydrophobicity and positive charge seems to dictate the peptide's effectiveness; increased hydrophobicity can compensate for reduced positive charge in some contexts .
Modifications and Enhanced Activity
Recent research has focused on modifying KR-12 to improve its stability and efficacy:
Cross-linked Dimers
Studies have shown that cross-linking KR-12 can enhance its antimicrobial properties significantly:
Modification Type | Potency Against E. coli | Potency Against Pseudomonas aeruginosa | Potency Against Candida albicans |
---|---|---|---|
KR-12 | Baseline | Baseline | Baseline |
Cross-linked Dimer | 8-fold increase | 16-fold increase | 16-fold increase |
These modifications maintain the alpha-helical structure while enhancing stability in physiological conditions .
Myristoylation
Myristoylated derivatives of KR-12 have shown broad-spectrum antimicrobial activity by forming nanoparticles that disrupt bacterial membranes effectively. In vivo studies indicated that these derivatives could rescue mice from lethal infections more effectively than conventional antibiotics .
Case Studies and Research Findings
- Case Study on Myristoylated KR-12 Derivatives : In a study involving myristoylated KR-12 derivatives (Myr-KR-12N and Myr-KR-12C), researchers found that Myr-KR-12N significantly outperformed traditional antibiotics like meropenem in treating E. coli-induced sepsis in mice models. Toxicological assessments indicated low hemolytic activity and no significant organ damage .
- Alanine Scanning Study : An alanine scan revealed that specific basic residues are critical for the antibacterial action of KR-12, highlighting the importance of structural integrity in peptide design .
Properties
IUPAC Name |
(3S)-3-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C71H127N25O15/c1-9-40(7)55(67(110)89-45(24-15-17-31-73)59(102)93-51(37-53(98)99)65(108)92-50(36-42-21-12-11-13-22-42)64(107)91-49(35-38(3)4)63(106)86-44(57(76)100)25-18-32-83-69(77)78)95-62(105)47(27-20-34-85-71(81)82)88-60(103)48(28-29-52(75)97)90-66(109)54(39(5)6)94-68(111)56(41(8)10-2)96-61(104)46(26-19-33-84-70(79)80)87-58(101)43(74)23-14-16-30-72/h11-13,21-22,38-41,43-51,54-56H,9-10,14-20,23-37,72-74H2,1-8H3,(H2,75,97)(H2,76,100)(H,86,106)(H,87,101)(H,88,103)(H,89,110)(H,90,109)(H,91,107)(H,92,108)(H,93,102)(H,94,111)(H,95,105)(H,96,104)(H,98,99)(H4,77,78,83)(H4,79,80,84)(H4,81,82,85)/t40-,41-,43-,44-,45-,46-,47-,48-,49-,50-,51-,54-,55-,56-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPIYOBYHJUPAG-ZFXZXRHDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C71H127N25O15 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1570.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.